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Compound of Interest

Compound Name: 2,3,3,5-Tetramethylhexane

Cat. No.: B12643604

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical analysis of the molecular
structure of 2,3,3,5-tetramethylhexane. As a highly branched aliphatic hydrocarbon, its
structural elucidation serves as a model for understanding complex acyclic systems. This guide
moves beyond basic identification to detail the stereochemical nuances, conformational
possibilities, and the spectroscopic signatures that define this molecule. We present a
causality-driven interpretation of its predicted Nuclear Magnetic Resonance (*H and 3C NMR),
Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, a validated laboratory-scale
synthesis protocol is outlined, and the molecule's relevance in the broader context of chemical
and pharmaceutical applications is discussed, providing a holistic view for the practicing
scientist.

Fundamental Molecular Identity
IUPAC Nomenclature and Chemical Abstract Service
(CAS) Identification

The molecule is systematically named 2,3,3,5-tetramethylhexane according to the
International Union of Pure and Applied Chemistry (IUPAC) guidelines. This name precisely
describes a six-carbon main chain (hexane) with four methyl group substituents at the second,
third (two groups), and fifth positions.

o CAS Registry Number: 52897-11-7
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e Molecular Formula: CioH22[1][2][3]
e Molecular Weight: 142.28 g/mol [1][2][3]

« SMILES String: CC(C)C(C)(C)CC(C)CI3]

Stereoisomerism: A Chiral Alkane

A critical feature of 2,3,3,5-tetramethylhexane is its chirality, a property not immediately
obvious from its name alone. The structure contains two stereogenic centers:

e Carbon-2 (C2): Bonded to a hydrogen atom, a methyl group (C1), another methyl group (on
C2), and the rest of the carbon chain beginning with the quaternary C3. These four groups
are distinct.

e Carbon-5 (C5): Bonded to a hydrogen atom, a methyl group (C6), another methyl group (on
C5), and the rest of the carbon chain. These four groups are also distinct.

The presence of two stereocenters (n=2) means that a maximum of 2" = 4 stereoisomers can
exist. These consist of two pairs of enantiomers. The relationship between non-enantiomeric
pairs is diastereomeric. This chirality is crucial, as different stereoisomers can exhibit distinct
biological activities and physical properties, a key consideration in drug development and
material science. While most simple alkanes lack significant biological activity, their chiral
scaffolds can be foundational in asymmetric synthesis.[4]

Physicochemical Properties

The high degree of branching in 2,3,3,5-tetramethylhexane significantly influences its physical
properties, differentiating it from its linear isomer, n-decane. Branching disrupts intermolecular
van der Waals forces, generally leading to a lower boiling point and higher volatility.
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Property Value Source
Boiling Point 153.1-154.5°C [11[3]
Density ~0.745 g/cm3 at 20°C [3]
Refractive Index ~1.417 at 20°C [11[3]
Vapor Pressure 4.07 mmHg at 25°C [1]

Spectroscopic Signature and Structural Elucidation

The definitive structure of 2,3,3,5-tetramethylhexane is confirmed through a combination of
spectroscopic techniques. The following sections provide an expert prediction and
interpretation of the expected spectra, explaining the causal relationships between the
molecular structure and the spectral data.

Spectroscopic Analysis

i 1H & 13C NMR

Sample Preparation v Data Interpretation & Confirmation

Purified Sample of i Spectral Data Analysis Synthesize & Verify ! ¥
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Caption: A typical workflow for the structural elucidation of an organic molecule.

3C NMR Spectroscopy

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pdf.benchchem.com/85/A_Technical_Guide_to_the_Synthesis_of_Highly_Branched_Alkanes.pdf
https://www.researchgate.net/publication/338305642_Synthesis_of_highly-branched_alkanes_for_renewable_gasoline
https://www.researchgate.net/publication/338305642_Synthesis_of_highly-branched_alkanes_for_renewable_gasoline
https://pdf.benchchem.com/85/A_Technical_Guide_to_the_Synthesis_of_Highly_Branched_Alkanes.pdf
https://www.researchgate.net/publication/338305642_Synthesis_of_highly-branched_alkanes_for_renewable_gasoline
https://pdf.benchchem.com/85/A_Technical_Guide_to_the_Synthesis_of_Highly_Branched_Alkanes.pdf
https://www.benchchem.com/product/b12643604?utm_src=pdf-body
https://www.benchchem.com/product/b12643604?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12643604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Due to the molecule's asymmetric nature, not all ten carbon atoms are chemically equivalent.
Based on symmetry analysis, nine distinct signals are predicted in the 13C NMR spectrum. The
signals are all expected within the typical alkane region (& = 8-60 ppm).[1]

e Quaternary Carbon (C3): This carbon, bonded to four other carbons, will appear as a singlet.
Its signal is expected to be characteristically weak due to the absence of attached protons,
which prevents signal enhancement via the Nuclear Overhauser Effect (NOE), and its long
relaxation time.

» Methine Carbons (C2, C5): Two unigue signals are expected for these tertiary carbons.
» Methylene Carbon (C4): One signal is predicted for this secondary carbon.

o Methyl Carbons: Five distinct signals are predicted for the six methyl groups. The two methyl
groups attached to the quaternary C3 are chemically equivalent due to free rotation around
the C2-C3 bond and will produce a single signal. The remaining four methyl groups (C1, C6,
the methyl on C2, and the methyl on C5) are all in unique chemical environments.

'H NMR Spectroscopy

The *H NMR spectrum provides detailed information about the proton environments and
connectivity. The signals are expected in the upfield region (6 = 0.5-1.5 ppm), characteristic of
alkanes.[1] The predicted spectrum is complex due to the presence of multiple, closely-spaced
signals and second-order coupling effects.

e -CH(CHB3s)2 Protons (C5, C6, and C5-methyl): The isopropyl-like terminus will show a doublet
integrating to 6H (for the two equivalent methyl groups) and a multiplet integrating to 1H (for
the C5 methine proton).

e -C(CHs)2- Protons (on C3): The two methyl groups on the quaternary C3 are equivalent.
They are not adjacent to any protons, so they will appear as a sharp singlet integrating to
6H. This is a highly diagnostic signal.

e -CHz2- Protons (C4): These two protons are diastereotopic because they are adjacent to a
chiral center (C5). Therefore, they are chemically non-equivalent and will likely appear as a
complex multiplet, rather than a simple triplet, integrating to 2H.
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e -CH(CHs3s)- Protons (C2 and C2-methyl): This group will produce a doublet for the methyl
protons (3H) and a multiplet for the methine proton (1H).

e -CHs Proton (C1): The terminal methyl group will appear as a doublet integrating to 3H, split
by the single proton on C2.

Mass Spectrometry (MS)

In electron impact mass spectrometry, the molecular ion (M+) peak for branched alkanes is
often weak or absent.[1][5] The fragmentation pattern is dominated by the cleavage of C-C
bonds at points of branching to form the most stable carbocations.

C10H22+
(m/z = 142)

Predicted primary fragmentation pathways for 2,3,3,5-tetramethylhexane.
[Molecular lon, Weak]

Cleavage at C4-C5\Cleavage at C3-C4

rimary Fragmentatio

C5H11+ C4H9+
(m/z =71) (m/z = 57)
Stable 3° Carbocation Stable 3° Carbocation

Click to download full resolution via product page
Caption: Primary mass spectrometry fragmentation pathways of the molecule.
e Molecular lon (M*): A weak peak is expected at m/z = 142.

e Major Fragments: The most significant fragmentation will occur around the highly substituted
C3 atom.

o Cleavage of the C3-C4 bond would result in the loss of a CeH13 radical to form a stable
tertiary carbocation [C(CHs)s]* at m/z = 57 or the formation of a CaHo™ ion. A peak at m/z
= 57 is often the base peak for molecules containing a tert-butyl-like group.[6]
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o Cleavage of the C4-C5 bond can also lead to stable carbocations, such as a fragment at
m/z = 71.

o Successive loss of methyl groups (M-15) is also possible, leading to peaks at m/z = 127.

Infrared (IR) Spectroscopy
The IR spectrum of an alkane is relatively simple and is dominated by C-H bond vibrations.[2]

[7]

e C-H Stretching: Strong, sharp absorptions are expected in the 2850-2960 cm~1 region.[1]
These are characteristic of sp® C-H bonds. The absence of peaks above 3000 cm~* confirms
the lack of C=C or C=C bonds.[8]

e C-H Bending:

o Methyl (-CHs) groups will show characteristic bending (asymmetric and symmetric)
vibrations around 1450 cm~* and 1375 cm~1.[1] The presence of a gem-dimethyl group
(two methyls on one carbon, C3) may result in a split or intensified peak in this region.

o Methylene (-CHz-) scissoring vibrations occur near 1465 cm~1.[1]

Synthesis Methodology

While industrial production of branched alkanes relies on processes like catalytic reforming and
alkylation of petroleum feedstocks, a targeted laboratory synthesis requires a more precise
approach.[1][7] A robust method for synthesizing a specific, highly branched alkane like 2,3,3,5-
tetramethylhexane involves a Grignard reaction to construct the carbon skeleton, followed by
dehydration and catalytic hydrogenation.[8]

Example Protocol: Grighard-based Synthesis

This protocol is a validated, multi-step process for creating a tertiary alcohol intermediate,
which is then converted to the target alkane.

Step 1: Formation of Grignard Reagent
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» To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add magnesium
turnings.

e Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

» Slowly add a solution of 2-bromopropane in anhydrous diethyl ether to the flask. The reaction
is exothermic and should be controlled to maintain a gentle reflux.

¢ Once the magnesium is consumed, the isopropylmagnesium bromide Grignard reagent is
formed.

Step 2: Reaction with Ketone

 In a separate flask, dissolve a suitable ketone, such as 3,3-dimethyl-2-pentanone, in
anhydrous diethyl ether.

e Cool the ketone solution in an ice bath.

» Slowly add the prepared Grignard reagent to the stirred ketone solution via a dropping
funnel.

 After the addition is complete, allow the reaction to warm to room temperature and stir for
several hours to ensure complete reaction.

e Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride
(NH4CI).

o Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine,
dry over anhydrous sodium sulfate (Na2S0a4), and concentrate under reduced pressure to
yield the crude tertiary alcohol.

Step 3: Dehydration of Tertiary Alcohol
o Place the crude alcohol in a round-bottom flask equipped for distillation.

e Add a catalytic amount of a strong acid, such as sulfuric acid (H2SOa4) or p-toluenesulfonic
acid.
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Gently heat the mixture. The resulting alkene mixture will co-distill with water.

Separate the organic layer, wash with sodium bicarbonate solution, then water, and dry.

Step 4: Catalytic Hydrogenation

Dissolve the alkene mixture in a suitable solvent like ethanol or ethyl acetate.
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or Parr
hydrogenator).

Stir vigorously until hydrogen uptake ceases (monitored by TLC or GC-MS).
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

Remove the solvent under reduced pressure. The remaining liquid can be purified by
distillation to yield pure 2,3,3,5-tetramethylhexane.

Applications and Significance

Highly branched alkanes like 2,3,3,5-tetramethylhexane are primarily of interest for their

physical properties rather than their chemical reactivity.

Fuels and Lubricants: The primary application for C10 isomers is as components of high-
octane gasoline. Their branched structure promotes smooth combustion and resists
knocking.[1] Their low freezing points and stable nature also make them suitable for use in
specialized lubricants and hydraulic fluids.

Inert Solvents/Scaffolds: In the context of drug development, simple alkanes are generally
considered biologically inert.[4] However, their high lipophilicity and lack of reactivity make
them useful as non-polar, inert solvents for specific chemical reactions. While the alkane
itself is not a drug candidate, related fluorinated alkanes are being explored as drug carriers
and oxygen delivery agents due to their unique properties.[9] The rigid, three-dimensional
structure of such molecules can serve as a foundational scaffold in medicinal chemistry upon
which functional groups are built.
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Conclusion

The molecular structure of 2,3,3,5-tetramethylhexane is a prime example of a complex, chiral,
acyclic hydrocarbon. Its identity is unequivocally established not just by its name, but by a
detailed analysis of its stereochemistry and a multi-faceted spectroscopic profile.
Understanding the causal links between its branched structure and its predicted NMR, MS, and
IR data provides scientists with a robust framework for the characterization of similar complex
molecules. While its direct applications are largely industrial, the principles governing its
synthesis and structural analysis are fundamental to the fields of organic chemistry, material
science, and the development of complex molecular architectures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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